molecular formula C12H13NO4S2 B2568787 Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate CAS No. 304898-01-9

Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2568787
CAS No.: 304898-01-9
M. Wt: 299.36
InChI Key: DLEAQPYSIISVIY-UHFFFAOYSA-N
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Description

Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate (CAS: 304898-01-9, molecular formula: C₁₂H₁₃NO₄S₂, molecular weight: 299.37) is a thiophene derivative synthesized via thiophosgenation of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS: 4815-30-9) . It is commercially available (e.g., from CymitQuimica) and serves as a key intermediate in medicinal and materials chemistry .

Properties

IUPAC Name

diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S2/c1-4-16-11(14)8-7(3)9(12(15)17-5-2)19-10(8)13-6-18/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEAQPYSIISVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate serves as a versatile building block in organic synthesis. Its unique isothiocyanate group allows it to participate in various chemical reactions, including nucleophilic addition and cycloaddition reactions. This property makes it valuable for synthesizing more complex organic molecules .

Biology

The compound has been investigated for its biological activities, particularly in enzyme inhibition. The isothiocyanate group interacts with nucleophilic sites on proteins, which can lead to the inhibition of specific enzymes. This characteristic positions it as a candidate for research into drug development targeting enzyme-related diseases .

Biological Activity Overview:

  • Enzyme Inhibition: Potential to inhibit enzymes involved in various metabolic pathways.
  • Protein Labeling: Useful in studies requiring specific tagging of proteins for analysis.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to modify protein function through covalent bonding makes it an attractive candidate for developing drugs aimed at treating diseases linked to enzyme dysfunctions .

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on certain enzymes involved in cancer metabolism. The compound was shown to interact with nucleophilic residues within the active sites of these enzymes, leading to reduced activity levels.

Case Study 2: Drug Development

In a recent study focused on developing novel anti-cancer agents, this compound was used as a lead structure for synthesizing derivatives with enhanced biological activity. The modifications aimed at increasing solubility and selectivity against tumor cells showed promising results in vitro.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Isothiocyanate vs. Amino/Acetamido Groups

Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
  • Structure: The precursor to the target compound, featuring an amino (-NH₂) group at the 5-position.
  • Properties: CAS 4815-30-9, molecular formula C₁₁H₁₅NO₄S, molecular weight 273.31 .
  • Applications : Used as a starting material for synthesizing derivatives like isothiocyanates and acetamides.
Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate
  • Structure : Acetylated derivative with an acetamido (-NHCOCH₃) group.
  • Properties: Molecular formula C₁₃H₁₇NO₅S, molecular weight 299.34, monoclinic crystal system (space group P2₁/n) .
  • Key Findings : Exhibits intramolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing a near-planar conformation .
Comparison
Property Diethyl 5-Isothiocyanato Derivative Diethyl 5-Amino Derivative Diethyl 5-Acetamido Derivative
Substituent -NCS -NH₂ -NHCOCH₃
Molecular Weight 299.37 273.31 299.34
Reactivity High (NCS reacts with nucleophiles) Moderate (NH₂ for derivatization) Low (stable acetamide group)
Applications Anticancer intermediate Precursor synthesis Crystal structure studies

Ester Group Modifications

Dimethyl 5-Isothiocyanato-3-methylthiophene-2,4-dicarboxylate
  • Structure : Methyl esters replace ethyl groups.
  • Properties: Molecular formula C₁₀H₉NO₄S₂, molecular weight 271.32 .
  • Impact : Reduced molecular weight and altered solubility compared to the diethyl analog.
2-Ethyl 4-Methyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
  • Structure : Mixed ethyl/methyl ester groups.
  • Properties : Synthesized via Gewald reaction modifications .
  • Applications : Intermediate for asymmetric derivatives.
Comparison
Property Diethyl Ester (Target) Dimethyl Ester Mixed Ethyl/Methyl Ester
Molecular Formula C₁₂H₁₃NO₄S₂ C₁₀H₉NO₄S₂ C₁₀H₁₃NO₄S
Molecular Weight 299.37 271.32 255.28
Solubility Moderate (lipophilic) Higher polarity Intermediate
Ethyl 3-Amino-5-methyl-4-oxo-2-sulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate
  • Synthesis : Reacting the target compound with hydrazine hydrate yields this thiopyrimidine derivative .
Diethyl 5-[2-(2,4-Dichlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate
  • Structure: Incorporates a dichlorophenoxyacetamido group.
  • Properties : Enhanced bioactivity due to electron-withdrawing Cl substituents .
Comparison
Derivative Functional Group Added Key Property
Thiopyrimidine Thienopyrimidine core Anticancer activity under radiation
Dichlorophenoxyacetamido 2,4-Dichlorophenoxy Enhanced electrophilicity

Biological Activity

Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate (DEITC) is a compound characterized by a thiophene ring substituted with an isothiocyanate group and two diethyl ester groups. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C12H13NO4S2
  • Molecular Weight : 299.36 g/mol
  • CAS Number : 304898-01-9

Biological Activity

DEITC exhibits a range of biological activities, primarily due to the presence of the isothiocyanate group, which is known for its reactivity with nucleophiles. This reactivity is crucial for its applications in enzyme inhibition and protein labeling.

The mechanism of action involves the interaction of the isothiocyanate group with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : DEITC has been investigated for its potential to inhibit various enzymes, which may be beneficial in drug development. For instance, studies have shown that it can effectively inhibit certain bacterial enzymes, contributing to its antimicrobial properties.
  • Protein Labeling : DEITC can covalently bond with amine groups on proteins, allowing researchers to study protein interactions and localization within cells .

Antimicrobial Activity

Research indicates that DEITC displays potent antimicrobial properties against several bacteria. For example:

  • Antibacterial Efficacy : DEITC has shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported in the low micromolar range .

Comparative Analysis of Biological Activity

To understand the biological activity of DEITC in comparison to similar compounds, a table summarizing key findings from various studies is presented below.

Compound NameStructureMIC (µM)Target OrganismsMechanism
DEITCDEITC Structure0.21Pseudomonas aeruginosa, E. coliEnzyme Inhibition
Compound ASimilar0.25Staphylococcus aureusEnzyme Inhibition
Compound BSimilar0.30E. coliProtein Interaction

Case Studies

  • Study on Protein Labeling : A study published in Analytical Biochemistry demonstrated the use of DEITC for labeling proteins in E. coli, highlighting its utility in proteomics research.
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of DEITC against various Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for developing new antimicrobial agents .

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